molecular formula C9H18ClN3O2 B13402260 2-Amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride

2-Amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride

Cat. No.: B13402260
M. Wt: 235.71 g/mol
InChI Key: DIWIMDZKSYTKCZ-UHFFFAOYSA-N
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Description

Vinyl-L-NIO (hydrochloride) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). It is widely used in scientific research due to its high specificity and effectiveness in inhibiting nNOS activity. The compound is known for its ability to irreversibly inactivate nNOS in the presence of NADPH and oxygen, making it a valuable tool in studies related to nitric oxide signaling and related pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinyl-L-NIO (hydrochloride) typically involves the reaction of L-ornithine with vinyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods

While specific industrial production methods for Vinyl-L-NIO (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Vinyl-L-NIO (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with Vinyl-L-NIO (hydrochloride) include NADPH and oxygen, which are essential for its activity as an nNOS inhibitor. The compound is typically used under physiological conditions to mimic its natural environment in biological systems .

Major Products Formed

The major product formed from the reaction of Vinyl-L-NIO (hydrochloride) with nNOS is an inactivated enzyme complex. This irreversible inactivation is a key feature of the compound’s mechanism of action .

Scientific Research Applications

Vinyl-L-NIO (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study nitric oxide synthase activity and its inhibition.

    Biology: Helps in understanding the role of nitric oxide in various biological processes, including neurotransmission and immune response.

    Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide signaling is dysregulated, such as neurodegenerative diseases and cardiovascular disorders.

    Industry: Utilized in the development of nitric oxide synthase inhibitors for various applications.

Mechanism of Action

Vinyl-L-NIO (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS and, in the presence of NADPH and oxygen, irreversibly inactivates the enzyme. This inhibition prevents the conversion of L-arginine to nitric oxide and citrulline, thereby reducing nitric oxide production. The selectivity of Vinyl-L-NIO (hydrochloride) for nNOS over other isoforms of nitric oxide synthase (eNOS and iNOS) is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Vinyl-L-NIO (hydrochloride) is unique in its high selectivity and potency as an nNOS inhibitor. Similar compounds include:

Vinyl-L-NIO (hydrochloride) stands out due to its irreversible inhibition and high specificity for nNOS, making it a valuable tool in research focused on nitric oxide signaling.

Properties

Molecular Formula

C9H18ClN3O2

Molecular Weight

235.71 g/mol

IUPAC Name

2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H

InChI Key

DIWIMDZKSYTKCZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=NCCCC(C(=O)O)N)N.Cl

Origin of Product

United States

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